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CAS No.: 32398-86-0

Cat. No.: B1455592

Get Quote

For researchers and drug development professionals, the pyridine scaffold represents a

cornerstone in medicinal chemistry, offering a versatile template for discovering novel

therapeutic agents. Within this broad class, aminopyridine methanols and their analogs have

garnered significant interest due to their diverse biological activities. This guide provides an in-

depth, objective comparison of the biological activities of (3-amino-6-methylpyridin-2-
yl)methanol and its structural analogs, supported by experimental data from peer-reviewed

literature. Our focus is to elucidate the structure-activity relationships (SAR) that govern their

efficacy and to provide a practical framework for future research and development in this area.

Introduction to the Aminopyridine Methanol Scaffold
The aminopyridine backbone, characterized by a pyridine ring bearing an amino group, is a

privileged structure in drug discovery. The addition of a hydroxymethyl (-CH₂OH) group

introduces a key hydrogen bonding motif and a potential site for metabolic modification, further

diversifying its pharmacological profile. The specific substitution pattern of the amino, methyl,
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and methanol groups on the pyridine ring profoundly influences the molecule's interaction with

biological targets, leading to a wide spectrum of activities, including anticancer, antimicrobial,

and neurological effects.

While direct experimental data on the biological activity of (3-amino-6-methylpyridin-2-
yl)methanol is not extensively available in the public domain, a comprehensive analysis of its

close structural analogs provides invaluable insights into its potential therapeutic applications.

This guide will therefore focus on a comparative analysis of these analogs, organized by their

primary biological activities.

Anticancer and Cytotoxic Activity: A Tale of Kinase
Inhibition and Apoptosis Induction
Aminopyridine derivatives have emerged as a promising class of anticancer agents, primarily

through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation

and survival.

Kinase Inhibition: Targeting the Engines of Cancer
Growth
Several studies have demonstrated the potent inhibitory effects of aminopyridine analogs on

key oncogenic kinases. For instance, a series of novel 2-amino-pyridine derivatives were

designed and synthesized as inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a transcriptional

regulator implicated in colorectal cancer. One of the lead compounds in this series

demonstrated a strong inhibitory activity against CDK8 with an IC₅₀ value of 46 nM.[1] This

highlights the potential of the 2-aminopyridine scaffold to be tailored for high-potency kinase

inhibition.

Furthermore, pyridine-based compounds have been investigated as inhibitors of PIM-1 kinase,

another important target in oncology. Pyridine-quinoline hybrids have shown potent,

competitive, and non-competitive inhibition of PIM-1 kinase, leading to apoptosis induction in

cancer cells.[2] The structure-activity relationship in these series often points to the importance

of specific substituents for optimal interaction with the kinase active site. For example, in one

study, a free hydroxyl group on a phenyl substituent was found to be critical for maintaining

high anticancer activity.[2]
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The imidazopyridine scaffold, a fused bicyclic analog of aminopyridine, has also been

extensively explored for kinase inhibitory activity, with compounds targeting a range of kinases

including FLT3, Aurora kinases, and MAP4K4.[3][4][5]

Cytotoxicity and Apoptosis Induction
Beyond specific kinase inhibition, various aminopyridine derivatives exhibit broad cytotoxic

effects against cancer cell lines. Novel 2-aminopyranopyridine derivatives, which can be

considered constrained analogs of aminopyridine methanols, have shown more potent

anticancer activity against liver (Hep-G2), breast (MCF-7), and colorectal (Caco-2, HCT116)

cancer cell lines than the standard chemotherapeutic drug doxorubicin.[6] Similarly, certain 6-

amino-2-pyridone-3,5-dicarbonitrile derivatives have demonstrated potent anti-cancer activity

against a panel of cancer cell lines, including glioblastoma.[7]

The mechanism of cytotoxicity often involves the induction of apoptosis. For example, the

aforementioned PIM-1 kinase inhibitors were shown to activate caspases 3 and 7, key

executioners of apoptosis.[2]

Table 1: Comparative Anticancer Activity of Selected Aminopyridine Analogs

Compound Class Target/Cell Line Activity (IC₅₀) Reference

2-Amino-pyridine

derivative
CDK8 46 nM [1]

Pyridine-quinoline

hybrid
PIM-1 Kinase Potent Inhibition [2]

2-

Aminopyranopyridine

derivative

Hep-G2, MCF-7,

Caco-2, HCT116

More potent than

doxorubicin
[6]

Amino acid conjugate

of 2-aminopyridine

A2780 (ovarian

cancer)
15.57 µM [8]

6-Amino-2-pyridone-

3,5-dicarbonitrile
Glioblastoma cells Potent activity [7]

Logical Workflow for Anticancer Drug Discovery with Aminopyridine Scaffolds
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Caption: A logical workflow for the discovery and development of anticancer agents based on

the aminopyridine scaffold.

Antimicrobial Activity: A Broad Spectrum of Action
The aminopyridine scaffold has also been a fruitful starting point for the development of novel

antimicrobial agents. The ability to introduce various substituents allows for the fine-tuning of

activity against a range of bacterial and fungal pathogens.

A study on 2-amino-3-cyanopyridine derivatives revealed that one compound exhibited high

activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis,

with a minimum inhibitory concentration (MIC) of 0.039 µg/mL.[9][10] The structure-activity

analysis in this study suggested that the presence of a cyclohexylamine moiety was crucial for

the observed antimicrobial activity.[10]

Other studies have explored the antimicrobial potential of pyridine derivatives substituted at the

C-2 and C-6 positions, with most compounds showing a modest range of in vitro activity

against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and

Candida albicans.[11] The introduction of sulfur and nitrogen nucleophiles to a quinoxaline

core, which contains a pyridine-like ring, has also yielded compounds with significant

antibacterial and antifungal properties.[12]

Table 2: Comparative Antimicrobial Activity of Selected Pyridine Analogs
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Compound Class Microorganism Activity (MIC) Reference

2-Amino-3-

cyanopyridine

derivative

S. aureus, B. subtilis 0.039 µg/mL [9][10]

C-2 and C-6

substituted pyridines

Various bacteria and

fungi
Modest activity [11]

Disubstituted

quinoxalines

Various bacteria and

fungi
Significant activity [12]

Neurological Activity: Modulating Ion Channels
Aminopyridines are well-known for their effects on the central and peripheral nervous systems,

primarily through the blockade of voltage-gated potassium channels.[13] This mechanism of

action can enhance neuronal excitability and neurotransmitter release.

4-Aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) are two of the most studied

aminopyridines in the context of neurological disorders.[13][14][15] Their ability to block

potassium channels leads to a prolongation of the action potential, which can improve nerve

impulse conduction in demyelinated axons, a hallmark of multiple sclerosis, and enhance

acetylcholine release at the neuromuscular junction, which is beneficial in Lambert-Eaton

myasthenic syndrome.[14][15]

Low micromolar concentrations of 4-AP can increase neurotransmitter release by broadening

the action potential and increasing Ca²⁺ influx.[16] Systemic administration of 4-AP is also

known to have convulsant effects at higher doses and can induce changes in brain glucose

metabolism.[17]

While direct data on the neurological activity of (3-amino-6-methylpyridin-2-yl)methanol is
lacking, its structural similarity to other aminopyridines suggests that it could potentially

modulate neuronal ion channels. The presence and position of the amino, methyl, and

methanol groups would be critical in determining its specific activity and selectivity for different

potassium channel subtypes.

Experimental Protocols for Biological Evaluation
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To facilitate further research in this area, we provide outlines of standard experimental

protocols for assessing the key biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to

measure the cytotoxic effects of chemical compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The

amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., (3-amino-6-
methylpyridin-2-yl)methanol and its analogs) in cell culture medium. Add the diluted

compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO)

and a positive control (e.g., doxorubicin).

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C.

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or

an acidic isopropanol solution) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of

cell growth).

Experimental Workflow for MTT Assay
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Caption: Step-by-step workflow for determining the in vitro cytotoxicity of compounds using the

MTT assay.

In Vitro Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a

specific protein kinase.

Principle: Kinase activity is typically measured by quantifying the phosphorylation of a

substrate. This can be done using various methods, including radiometric assays (measuring

the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays.

Step-by-Step Methodology (Generic Luminescence-based Assay):

Reagent Preparation: Prepare solutions of the kinase, its specific substrate, and ATP at

appropriate concentrations in a kinase buffer.

Compound Addition: In a 96-well or 384-well plate, add the test compounds at various

concentrations.

Kinase Reaction Initiation: Add the kinase and substrate to the wells, and then initiate the

reaction by adding ATP.

Incubation: Incubate the reaction mixture at room temperature or 30°C for a specified period

(e.g., 60 minutes).

Detection: Stop the kinase reaction and add a detection reagent that produces a luminescent

signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed

during the phosphorylation reaction).

Signal Measurement: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration and determine the IC₅₀ value.

Conclusion and Future Directions
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The aminopyridine methanol scaffold and its analogs represent a rich source of biologically

active compounds with therapeutic potential across multiple disease areas. While direct

experimental data for (3-amino-6-methylpyridin-2-yl)methanol is currently limited, the

extensive research on its structural analogs provides a strong foundation for predicting its

biological profile and guiding future investigations.

Key takeaways from this comparative analysis include:

Anticancer Potential: The 2-aminopyridine core is a validated starting point for the

development of potent kinase inhibitors and cytotoxic agents. The position and nature of

substituents are critical for achieving high potency and selectivity.

Antimicrobial Activity: Aminopyridine derivatives have demonstrated significant activity

against a range of pathogens, particularly Gram-positive bacteria. SAR studies can guide the

design of new analogs with improved antimicrobial spectra.

Neurological Applications: The ability of aminopyridines to modulate potassium channels

makes them attractive candidates for the treatment of various neurological disorders.

Future research should focus on the synthesis and comprehensive biological evaluation of (3-
amino-6-methylpyridin-2-yl)methanol to directly assess its activity and compare it with the

known profiles of its analogs. Such studies will be instrumental in unlocking the full therapeutic

potential of this promising class of compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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